Phosphoramide

概要

説明

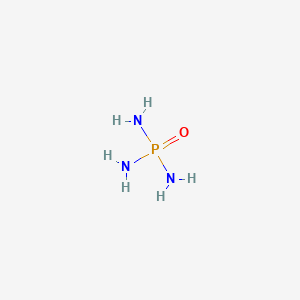

Phosphoramide is a chemical compound with the molecular formula O=P(NH2)3. It is a derivative of phosphoric acid where each hydroxyl group has been replaced with an amino group. In its bulk form, this compound appears as a white solid that is soluble in polar solvents . This compound is significant due to its applications in various fields, including pharmaceuticals, organic dyes, flame retardants, and extractors .

準備方法

Phosphoramide can be synthesized through several methods, which can be categorized into five main strategies :

Phosphorus Halides as Substrates: This method involves the reaction of phosphoryl chloride with ammonia.

Phosphates as Substrates: Phosphates react with amines under specific conditions to form phosphoramides.

Phosphorus Hydrogen as Substrates: This involves the reaction of phosphorus trichloride with ammonia.

Azides as Substrates: Azides react with phosphorus compounds to form phosphoramides.

Other Methods: Various other synthetic routes have been developed, including the use of different phosphorus-containing compounds and amines.

Industrial production methods often involve large-scale reactions using phosphoryl chloride and ammonia due to the efficiency and cost-effectiveness of this route .

化学反応の分析

Phosphoramide undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: this compound undergoes substitution reactions where the amino groups can be replaced by other functional groups.

Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonium salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and ammonium salts .

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Agents

Phosphoramide derivatives, particularly this compound mustard, have been extensively studied for their potential as anticancer agents. These compounds function as bifunctional alkylating agents that can form cross-links in DNA, thereby inhibiting cancer cell proliferation. For instance, research has shown that this compound mustard exhibits cytotoxic effects against various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

1.2 Prodrugs for Antiviral Agents

The ProTide approach utilizes phosphoramidates to enhance the bioavailability of antiviral nucleosides. By masking the negative charges of nucleoside monophosphates with lipophilic groups, these prodrugs can efficiently deliver active compounds into cells. This strategy has been applied successfully to several antiviral drugs, including ribavirin and acyclovir, allowing for improved therapeutic efficacy by bypassing initial phosphorylation steps .

Material Science Applications

2.1 Flame Retardants

Phosphoramides are also recognized for their effectiveness as flame retardants in various materials. Their incorporation into polymers can significantly enhance fire resistance without compromising mechanical properties. Studies indicate that this compound-based flame retardants can reduce flammability while maintaining material integrity under high-temperature conditions .

2.2 Organic Dyes and Photonic Applications

In organic electronics, phosphoramides serve as key components in the synthesis of organic dyes and phosphorescent materials. Their unique electronic properties allow for efficient light absorption and emission, making them suitable for applications in OLEDs (Organic Light Emitting Diodes) and solar cells .

Environmental Applications

3.1 Urban Mining of Lanthanides

this compound derivatives have found utility in the recycling of lanthanides from waste materials. A notable example includes the recovery of samarium ions from phosphate-based phosphors using this compound methodologies. This process not only promotes resource recovery but also contributes to sustainable practices by minimizing waste .

Case Studies

作用機序

The mechanism of action of phosphoramide involves its conversion to active metabolites that interact with molecular targets. For example, in the case of cyclophosphamide, a well-known this compound derivative, the active metabolite this compound mustard forms DNA crosslinks at guanine N-7 positions, leading to cell death . This mechanism is crucial in its use as an anticancer agent.

類似化合物との比較

Phosphoramide can be compared with other similar compounds such as:

Hexamethylthis compound (HMPA): A polar solvent used in organic synthesis.

Phenyl Phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.

This compound is unique due to its versatility and wide range of applications in various fields, from pharmaceuticals to industrial uses .

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.

生物活性

Phosphoramide is a significant compound in medicinal chemistry, known for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, and case studies involving this compound and its derivatives.

Overview of this compound

This compound compounds are characterized by the presence of a phosphorus atom bonded to nitrogen and oxygen. They are often used as prodrugs due to their ability to release active pharmaceutical ingredients upon metabolic conversion. Their biological activities include antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various phosphoramides with enhanced biological profiles. For instance, new substituted arylphosphoramidates were synthesized through a two-step process involving phosphorylation followed by aminolysis. The resulting compounds exhibited yields between 58% and 95% and were characterized using NMR and IR spectroscopy .

Table 1: Synthesis Summary of Arylphosphoramidates

| Compound Name | Yield (%) | Characterization Method |

|---|---|---|

| Arylphosphoramidate 1 | 75 | NMR, IR |

| Arylphosphoramidate 2 | 85 | NMR, IR |

| Arylphosphoramidate 3 | 95 | NMR, IR |

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against various bacterial strains. In a study, the minimum inhibitory concentration (MIC) for certain derivatives was determined against Escherichia coli and Staphylococcus aureus. The results indicated that some phosphoramides had MIC values as low as 9.7 μg/mL for E. coli and 78 μg/mL for S. aureus, demonstrating significant bactericidal effects .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | E. coli | 9.7 |

| Compound C | S. aureus | 78 |

Anticancer Activity

This compound mustard, a derivative of this compound, has been studied for its anticancer properties. It acts by alkylating DNA, thereby disrupting cell proliferation mechanisms. In vitro studies have shown that this compound mustard induces apoptosis in cancer cells, with IC50 values around 39.6 μg/mL in human colon cancer cell lines (SW480) .

Table 3: Anticancer Activity of this compound Mustard

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| SW480 | 39.6 | Apoptosis via DNA alkylation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of newly synthesized phosphoramides against Gram-positive and Gram-negative bacteria using the agar diffusion method. The inhibition zones ranged from 10 mm to 20 mm, indicating effective antimicrobial properties .

- Neuroprotective Effects : this compound compounds have also been investigated for their neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). These compounds showed potential in stabilizing neuromuscular transmission and enhancing survival rates in animal models .

特性

InChI |

InChI=1S/H6N3OP/c1-5(2,3)4/h(H6,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSZORWOGDLWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159607 | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-72-3 | |

| Record name | Phosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13597-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORIC TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M27WLZ6CWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。